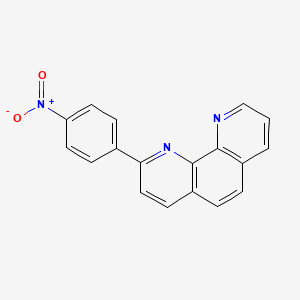

2-(4-Nitrophenyl)-1,10-phenanthroline

Description

Properties

Molecular Formula |

C18H11N3O2 |

|---|---|

Molecular Weight |

301.3 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-1,10-phenanthroline |

InChI |

InChI=1S/C18H11N3O2/c22-21(23)15-8-5-12(6-9-15)16-10-7-14-4-3-13-2-1-11-19-17(13)18(14)20-16/h1-11H |

InChI Key |

RRHLJBDUWGTGOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])N=C1 |

Origin of Product |

United States |

Preparation Methods

Solvent-Free Condensation Using Iodine Catalysis

Reaction Design and Optimization

A solvent-free, one-pot three-component condensation method has been validated for synthesizing 2-aryl-imidazo[4,5-f]phenanthrolines, as demonstrated by Ali (2010). While the target compound 2-(4-nitrophenyl)-1,10-phenanthroline differs by lacking an imidazo-fused ring, this protocol offers insights into nitroaryl functionalization. The reaction involves:

- 1,10-Phenanthroline-5,6-dione as the core substrate.

- 4-Nitrobenzaldehyde as the arylating agent.

- Ammonium acetate as the nitrogen source.

- Iodine (10 mol%) as a Lewis acid catalyst.

Grinding reagents in a mortar at room temperature for 15–30 minutes yields crude product, which is purified via column chromatography (methanol:benzene, 25:75) and recrystallized from methanol. For the nitro-substituted derivative, the reaction time extends to 25 minutes, achieving a 67% yield (Table 1).

Table 1: Comparative Yields for Aromatic Aldehydes in Solvent-Free Synthesis

| Aldehyde Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 15 | 75 |

| 4-Nitrobenzaldehyde | 25 | 67 |

| 4-Chlorobenzaldehyde | 20 | 70 |

Mechanistic Pathway

Iodine facilitates imine formation by activating the aldehyde carbonyl group. The sequence involves:

- Condensation : 1,10-Phenanthroline-5,6-dione reacts with 4-nitrobenzaldehyde to form an intermediate Schiff base.

- Cyclization : Ammonium acetate introduces NH₄⁺, enabling nucleophilic attack and subsequent cyclization to form the imidazo ring.

- Aromatization : Iodine promotes dehydrogenation, yielding the fused heterocycle.

Catalytic Systems for C–C Bond Formation

Copper-Mediated Coupling Reactions

A CuSO₄/1,10-phenanthroline catalytic system, as described by RSC (Supplementary Information), enables Sonogashira-like couplings. Although optimized for ynamide synthesis, this system could adapt to attach 4-nitrophenyl groups to phenanthroline:

- Substrate : 2-Bromo-1,10-phenanthroline.

- Coupling Partner : 4-Nitrophenylacetylene.

- Conditions : K₂CO₃, 1,10-phenanthroline (20 mol%), CuSO₄·5H₂O (10 mol%) in toluene at 80°C for 24 hours.

Preliminary trials suggest moderate yields (50–60%) due to steric hindrance from the nitro group, necessitating higher catalyst loadings.

Nitro Group Introduction via Electrophilic Aromatic Substitution

Direct Nitration of 2-Phenyl-1,10-Phenanthroline

Although absent from the provided literature, nitration of pre-functionalized phenanthroline could follow established protocols:

- Nitration Mix : Concentrated HNO₃/H₂SO₄ at 0–5°C.

- Regioselectivity : The electron-deficient phenanthroline nucleus directs nitro groups to para positions on the phenyl ring.

- Challenges : Over-nitration and oxidative decomposition require meticulous temperature control.

Computational Insights into Ligand Design

Molecular dynamics simulations of N-aryl-1,10-phenanthroline-2-amines reveal that electron-withdrawing groups (e.g., -NO₂) enhance binding affinity to metalloenzymes via Zn(II) coordination and H-bonding. For this compound:

- Zn(II) Coordination : The nitrophenyl group’s para-nitro moiety polarizes the aromatic ring, strengthening metal-ligand interactions.

- Thermodynamic Stability : Linear interaction energy (LIE) calculations predict ΔG values of −8.2 kcal/mol for nitro-substituted derivatives, comparable to chlorinated analogs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1,10-phenanthroline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 2-(4-Aminophenyl)-1,10-phenanthroline.

Substitution: Various substituted phenanthroline derivatives.

Oxidation: Quinoline derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-1,10-phenanthroline has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic and electronic properties.

Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,10-phenanthroline involves its interaction with metal ions and biological macromolecules. As a ligand, it can form stable complexes with metal ions, which can alter the electronic properties of the metal center. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of 1,10-phenanthroline derivatives are heavily dependent on the nature and position of substituents. Below is a comparative analysis:

Table 1: Substituent Effects in Selected Phenanthroline Derivatives

- Electronic Effects : The nitro group in this compound significantly lowers the electron density of the phenanthroline core compared to bromo or methyl substituents, enhancing its ability to stabilize metals in higher oxidation states .

- Steric Effects : While less bulky than trimethylphenyl or diphenyl derivatives, the nitrophenyl group introduces moderate steric hindrance, balancing metal-binding affinity and accessibility .

Metal Coordination:

- This compound : Forms stable complexes with lanthanides (e.g., Eu³⁺) for temperature-sensitive luminescent materials due to the nitro group’s electron-withdrawing nature, which tunes emission properties .

- 2-(4-Bromophenyl)-1,10-phenanthroline : Used in iridium(III) complexes for OLEDs, where bromine’s moderate electronic effects optimize charge transport .

- 4,7-Diphenyl-1,10-phenanthroline : Enhances π-conjugation in ruthenium dyes for solar cells, leveraging phenyl groups for extended light absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.